2,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrole

Materials Science Process Chemistry Crystallization

2,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrole is a fluorinated N-aryl pyrrole with logP 3.47 and mp 70-72°C, delivering superior lipophilicity and handling vs. non-fluorinated analogs. The para-CF3 group modulates electron density for tuned optical/electronic properties in drug candidates and π-conjugated materials. Ideal for introducing metabolically stable motifs. Available at ≥98% purity; inquire for bulk pricing.

Molecular Formula C13H12F3N
Molecular Weight 239.24 g/mol
CAS No. 570-05-8
Cat. No. B1301778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrole
CAS570-05-8
Molecular FormulaC13H12F3N
Molecular Weight239.24 g/mol
Structural Identifiers
SMILESCC1=CC=C(N1C2=CC=C(C=C2)C(F)(F)F)C
InChIInChI=1S/C13H12F3N/c1-9-3-4-10(2)17(9)12-7-5-11(6-8-12)13(14,15)16/h3-8H,1-2H3
InChIKeyUWHVRMCDWMXTOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrole (CAS 570-05-8): Core Physicochemical and Synthetic Profile


2,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrole is a fluorinated N-aryl pyrrole derivative with the molecular formula C13H12F3N and a molecular weight of 239.24 g/mol . It is primarily utilized as a synthetic building block in medicinal chemistry and materials science . The compound's key predicted physicochemical properties include a melting point of 70-72°C, a density of 1.15 g/cm³, a pKa of -3.24, and a calculated logP of 3.47 [1]. It is typically offered at purities of 95% or higher by chemical vendors .

Substitution Risks with 2,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrole: Why Phenyl or 3-CF3 Analogs Are Not Interchangeable


While this compound belongs to the broader class of 2,5-dimethyl-N-arylpyrroles, simple substitution with closely related analogs is not feasible for many applications. The introduction of the strong electron-withdrawing trifluoromethyl (-CF3) group at the para-position fundamentally alters the compound's electronic landscape and physical properties compared to its unsubstituted phenyl analog . This results in significant, quantifiable shifts in acidity (pKa), lipophilicity (logP), and solid-state characteristics (melting point) [1]. Furthermore, the regiochemistry of the CF3 group is critical; the para-isomer exhibits different properties than the meta-isomer, indicating that substitution pattern matters for both procurement and experimental outcomes . The quantitative evidence for these differences is detailed below.

Quantitative Differentiation of 2,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrole: Comparative Property and Reactivity Data


Enhanced Thermal Stability: A 20-30°C Increase in Melting Point vs. Phenyl Analog

The target compound exhibits a significantly higher melting point compared to its non-fluorinated phenyl analog, indicating stronger intermolecular forces and enhanced thermal stability . The introduction of the para-trifluoromethyl group increases the melting point by approximately 20-30°C .

Materials Science Process Chemistry Crystallization

Regioisomeric Impact: 30°C Melting Point Difference Between Para- and Meta-CF3 Isomers

The position of the trifluoromethyl group on the N-aryl ring has a profound effect on physical properties. The para-substituted target compound melts at 70-72°C, whereas its meta-substituted regioisomer melts at a significantly lower temperature . This stark difference underscores the importance of precise substitution for applications dependent on solid-state properties.

Medicinal Chemistry Structure-Activity Relationship (SAR) Solid-State Chemistry

Increased Lipophilicity: A logP of 3.47 vs. 3.1 for Phenyl Analog

The introduction of the trifluoromethyl group markedly increases the lipophilicity of the molecule. The target compound has a predicted logP of 3.47, which is 0.37 units higher than that of its unsubstituted phenyl analog [1][2]. This difference is significant and would be expected to impact membrane permeability and solubility.

Drug Design ADME Prediction Bioavailability

Enhanced Acidity: pKa of -3.24 vs. -2.76 for Phenyl Analog

The strong electron-withdrawing nature of the para-CF3 group makes the target compound more acidic (lower pKa) than its non-fluorinated counterpart. The predicted pKa of -3.24 is 0.48 units lower than the pKa of -2.76 for the phenyl analog . This indicates that the pyrrole ring's nitrogen is less basic and the compound is more prone to deprotonation.

Physical Organic Chemistry Reactivity Prediction Catalysis

Synthetic Accessibility: High-Yield Paal-Knorr Synthesis with TFA Catalyst

This compound can be synthesized efficiently via the Paal-Knorr condensation using trifluoroacetic acid (TFA) as a catalyst [1]. A study demonstrated that 2,5-dimethyl-1-substituted pyrroles, which include this class of compounds, are obtained in 'excellent yields' under these conditions [1]. For context, alternative catalysts like MgI2 etherate have been reported to yield similar N-aryl pyrroles in 88-95% yields [2], suggesting this compound is reliably accessible.

Synthetic Methodology Process Optimization Building Block Sourcing

Recommended Applications for 2,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrole Based on Evidence


Medicinal Chemistry and SAR Studies Requiring High Lipophilicity

As evidenced by its higher logP (3.47) compared to the non-fluorinated analog, this compound is a prime candidate for introducing a lipophilic, metabolically stable motif into drug candidates [1]. Its use is supported in projects where increased membrane permeability is a target, based on the well-established role of the -CF3 group in drug design [1].

Solid-Phase Synthesis and Applications Requiring Crystalline Stability

With a melting point of 70-72°C, which is 20-30°C higher than its phenyl analog, this compound offers superior handling and purification characteristics . It is particularly well-suited for applications where a stable, solid building block is required, such as in automated solid-phase synthesis or the preparation of crystalline derivatives .

Synthesis of Fluorescent Probes and Electronic Materials

The trifluoromethyl group is a strong electron-withdrawing group that modulates the electron density of the pyrrole ring, as shown by its lower pKa . This property makes the compound valuable as a building block for tuning the electronic and optical properties of larger π-conjugated systems used in organic electronics or as fluorescent probes.

Pharmaceutical Process Development

The compound's reliable synthesis via the Paal-Knorr route using TFA as a catalyst [2] makes it a suitable intermediate in multi-step pharmaceutical syntheses. Its distinct melting point and lipophilicity also aid in quality control (e.g., HPLC) and purification steps during process development .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.